

Structural Analysis of 4-Fluoro-1-(triisopropylsilyl)-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-1-(triisopropylsilyl)-7-azaindole

Cat. No.: B1313755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **4-Fluoro-1-(triisopropylsilyl)-7-azaindole**, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document collates available data on its chemical properties, offers generalized experimental protocols for its characterization, and presents a hypothetical signaling pathway to illustrate its potential role in drug development. The information is intended to support researchers and scientists in their work with this and related heterocyclic compounds.

Introduction

4-Fluoro-1-(triisopropylsilyl)-7-azaindole, also known as 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic compound of significant interest in medicinal chemistry. Its 7-azaindole core is a recognized pharmacophore, forming the scaffold of numerous kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the triisopropylsilyl (TIPS) protecting group offers stability during multi-step syntheses and allows for selective functionalization.^[1] This guide

explores the structural aspects of this molecule, providing a foundational understanding for its application in drug discovery and development.

Chemical and Physical Properties

While extensive experimental data for **4-Fluoro-1-(triisopropylsilanyl)-7-azaindole** is not publicly available, the fundamental properties can be summarized. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
CAS Number	640735-25-7	Internal DB
Molecular Formula	C ₁₆ H ₂₅ FN ₂ Si	Internal DB
Molecular Weight	292.47 g/mol	[1]
Appearance	Off-white solid (presumed)	General Knowledge
Purity	≥97% (commercially available)	[1]
Storage Conditions	2-8°C, sealed, dry	[1]

Structural Elucidation: Experimental Protocols

Precise structural determination is paramount for understanding the reactivity and biological interactions of **4-Fluoro-1-(triisopropylsilanyl)-7-azaindole**. The following are generalized experimental protocols for its characterization based on standard methodologies for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- A 400 MHz or higher field NMR spectrometer.

^1H NMR (Proton NMR) Spectroscopy:

- Purpose: To identify the number and types of hydrogen atoms in the molecule.
- Typical Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Spectral width: 12-16 ppm
- Expected Signals: Signals corresponding to the aromatic protons on the azaindole core and the aliphatic protons of the triisopropylsilyl group.

^{13}C NMR (Carbon-13 NMR) Spectroscopy:

- Purpose: To identify the number and types of carbon atoms in the molecule.
- Typical Parameters:
 - Number of scans: 1024-4096
 - Relaxation delay: 2-5 seconds
 - Spectral width: 200-240 ppm
- Expected Signals: Resonances for the aromatic carbons of the azaindole ring and the aliphatic carbons of the TIPS group.

^{19}F NMR (Fluorine-19 NMR) Spectroscopy:

- Purpose: To confirm the presence and chemical environment of the fluorine atom.

- Typical Parameters:
 - Number of scans: 128-256
 - Relaxation delay: 1-2 seconds
- Expected Signals: A single resonance, likely showing coupling to nearby protons.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

- High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Infuse the solution directly into the mass spectrometer.

Data Acquisition:

- Acquire the spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Determine the accurate mass to confirm the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

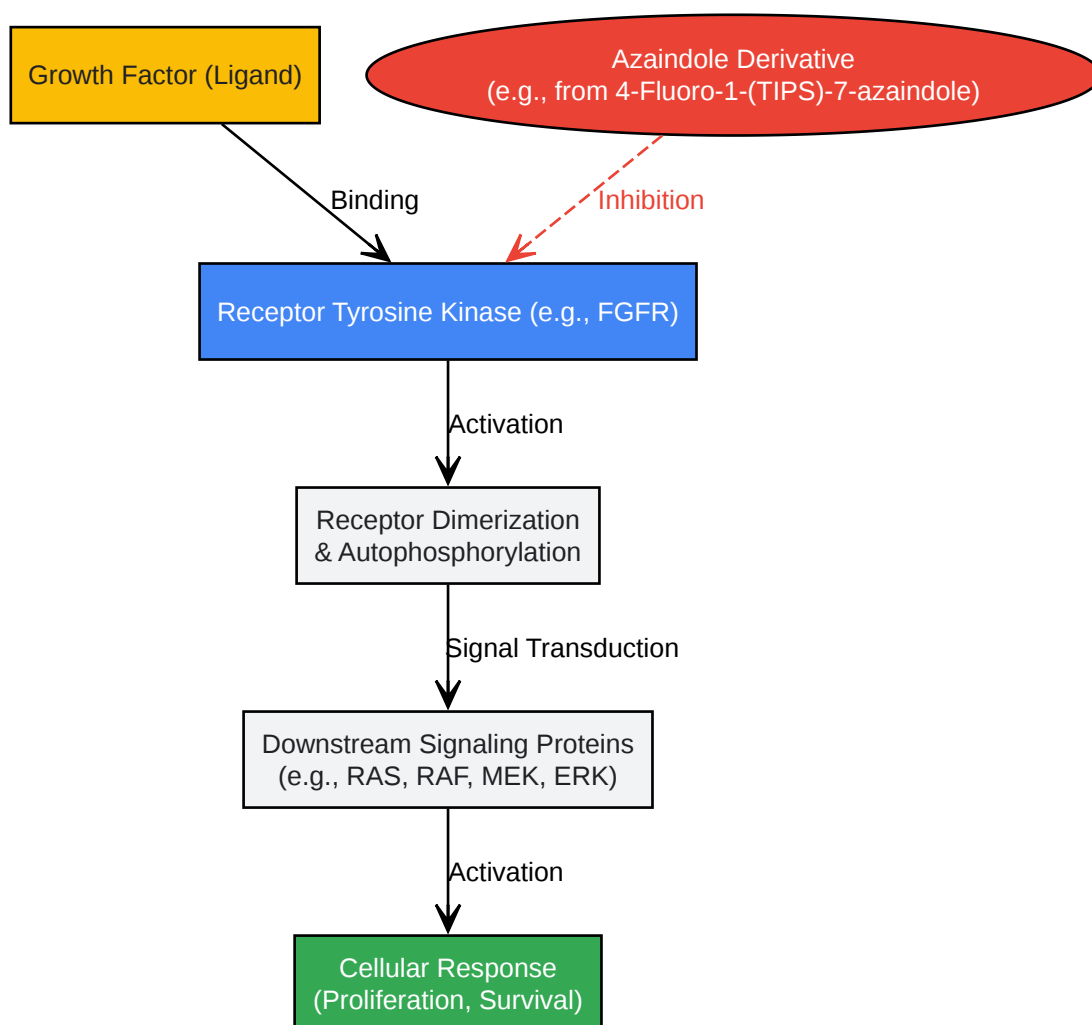
Protocol:

- Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened.

- Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.
- Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software.

Hypothetical Role in Kinase Inhibition Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases. Derivatives of this structure have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR). The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of **4-Fluoro-1-(triisopropylsilyl)-7-azaindole** might act as a kinase inhibitor.

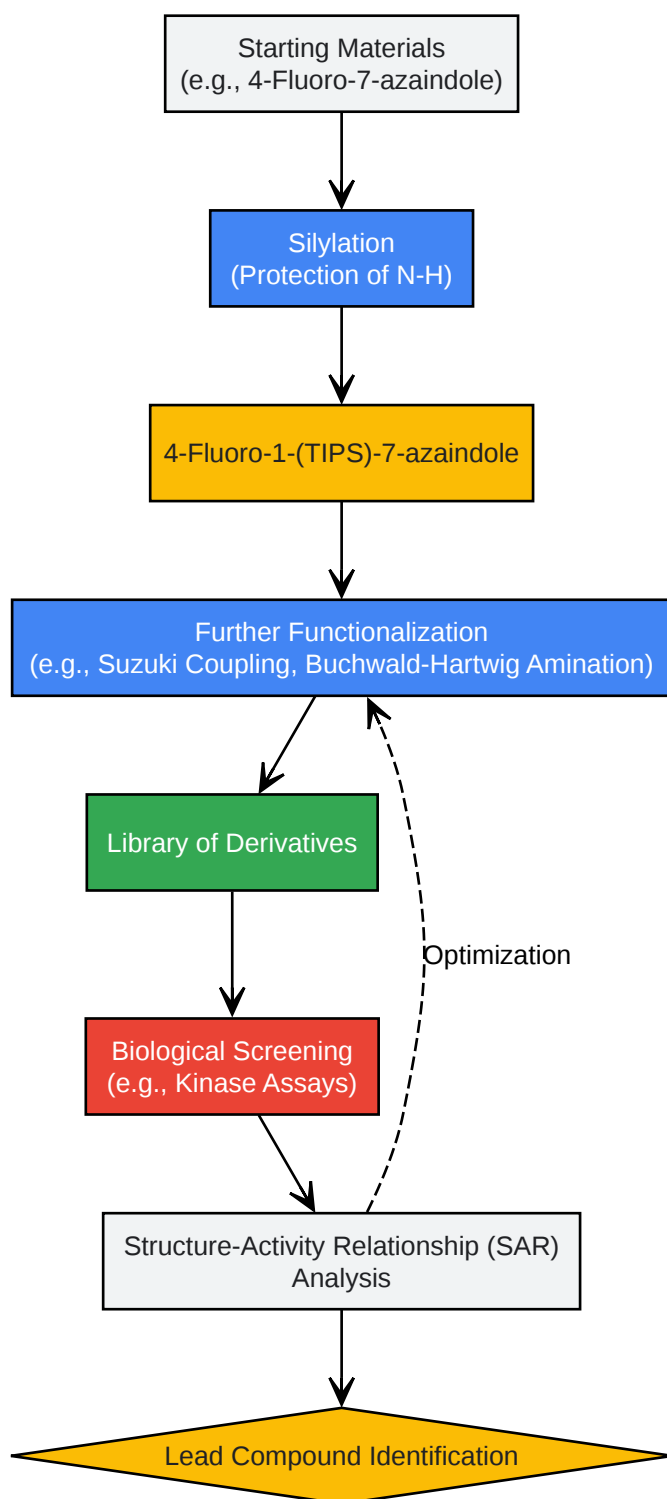


[Click to download full resolution via product page](#)

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Synthetic Workflow and Characterization

The synthesis of **4-Fluoro-1-(triisopropylsilanyl)-7-azaindole** and its subsequent use as a building block in drug discovery involves a series of well-defined steps. The following diagram outlines a logical workflow from synthesis to the identification of a lead compound.



[Click to download full resolution via product page](#)

General workflow for the synthesis and utilization of 4-Fluoro-1-(TIPS)-7-azaindole.

Conclusion

4-Fluoro-1-(triisopropylsilyl)-7-azaindole is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. While detailed public data on its structural analysis is limited, this guide provides a framework for its characterization and a conceptual understanding of its potential applications. The generalized protocols and hypothetical pathways presented herein are intended to aid researchers in the strategic design and execution of their studies involving this and related compounds. Further experimental investigation is necessary to fully elucidate the specific structural and biological properties of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- To cite this document: BenchChem. [Structural Analysis of 4-Fluoro-1-(triisopropylsilyl)-7-azaindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313755#4-fluoro-1-triisopropylsilyl-7-azaindole-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com